N-(2-Methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
N-(2-Methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Brand Name:
Vulcanchem
CAS No.:
303067-54-1
VCID:
VC0362350
InChI:
InChI=1S/C14H19N3S/c1-9(2)7-15-13-12-10-5-3-4-6-11(10)18-14(12)17-8-16-13/h8-9H,3-7H2,1-2H3,(H,15,16,17)
SMILES:
CC(C)CNC1=C2C3=C(CCCC3)SC2=NC=N1
Molecular Formula:
C14H19N3S
Molecular Weight:
261.39g/mol
N-(2-Methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
CAS No.: 303067-54-1
Main Products
VCID: VC0362350
Molecular Formula: C14H19N3S
Molecular Weight: 261.39g/mol
CAS No. | 303067-54-1 |
---|---|
Product Name | N-(2-Methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine |
Molecular Formula | C14H19N3S |
Molecular Weight | 261.39g/mol |
IUPAC Name | N-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C14H19N3S/c1-9(2)7-15-13-12-10-5-3-4-6-11(10)18-14(12)17-8-16-13/h8-9H,3-7H2,1-2H3,(H,15,16,17) |
Standard InChIKey | NLTAGEKHOLXULU-UHFFFAOYSA-N |
SMILES | CC(C)CNC1=C2C3=C(CCCC3)SC2=NC=N1 |
Canonical SMILES | CC(C)CNC1=C2C3=C(CCCC3)SC2=NC=N1 |
PubChem Compound | 677796 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume